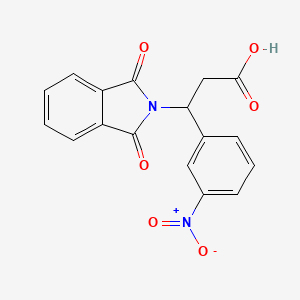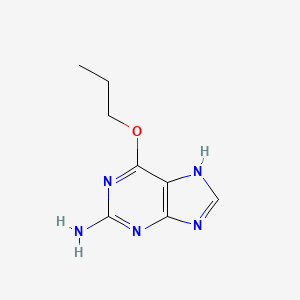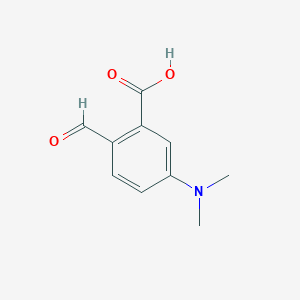
(3-Chloro-4-methoxyphenyl)methanethiol
描述
(3-Chloro-4-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9ClOS It is characterized by the presence of a chloro group, a methoxy group, and a thiol group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methoxyphenyl)methanethiol typically involves the introduction of the thiol group to a pre-existing aromatic ring structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (3-Chloro-4-methoxyphenyl)methanol, is treated with a thiolating agent like thiourea or hydrogen sulfide under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chloro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions. Reagents like bromine or nitric acid can introduce new substituents to the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Bromine, nitric acid, and other electrophiles in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Brominated, nitrated, or other substituted aromatic compounds.
科学研究应用
(3-Chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity through thiol-disulfide exchange reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3-Chloro-4-methoxyphenyl)methanethiol involves its ability to interact with nucleophiles and electrophiles due to the presence of the thiol group. The thiol group can form covalent bonds with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets, leading to various biological effects. The chloro and methoxy groups on the aromatic ring also contribute to the compound’s reactivity and specificity in chemical reactions.
相似化合物的比较
(3-Chloro-4-methylphenyl)methanethiol: Similar structure but with a methyl group instead of a methoxy group.
(4-Methoxyphenyl)methanethiol: Lacks the chloro group, affecting its reactivity and applications.
(3-Chlorophenyl)methanethiol: Lacks the methoxy group, leading to different chemical properties.
Uniqueness: (3-Chloro-4-methoxyphenyl)methanethiol is unique due to the combination of the chloro, methoxy, and thiol groups on the aromatic ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations and applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the ring also provides a unique electronic environment that can influence the compound’s behavior in various reactions.
属性
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTHPHKTDGQZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492871 | |
| Record name | (3-Chloro-4-methoxyphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63550-21-0 | |
| Record name | (3-Chloro-4-methoxyphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)






![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)

![N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3055186.png)



